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Compound of Interest

Compound Name: 4-(Bromomethyl)benzamide

Cat. No.: B1269819

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for the versatile reagent, 4-(Bromomethyl)benzamide. The information
detailed herein is critical for its identification, characterization, and application in synthetic
chemistry and drug discovery. The data is presented in a structured format to facilitate easy

interpretation and comparison, supplemented by detailed experimental protocols for
reproducibility.

Spectroscopic and Spectrometric Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-(Bromomethyl)benzamide.

Table 1: *H NMR Spectroscopic Data of 4-(Bromomethyl)benzamide
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Amide Proton (-
8.01 Singlet 1H
CONHH)
Aromatic Protons
7.92 Doublet 2H
(ortho to -CONHz2)
Aromatic Protons
7.50 Doublet 2H
(ortho to -CHzBr)
) Amide Proton (-
7.45 Singlet 1H
CONHH)
_ Methylene Protons (-
4.75 Singlet 2H

CH:zBr)

Table 2: 13C NMR Spectroscopic Data of 4-(Bromomethyl)benzamide

Chemical Shift (6) ppm

Assignment

167.5 Carbonyl Carbon (-C=0)

142.8 Aromatic Carbon (-C-CH2Br)

133.2 Aromatic Carbon (-C-CONH2)

129.5 Aromatic Carbons (CH, ortho to -CH2zBr)
128.0 Aromatic Carbons (CH, ortho to -CONHz2)
325 Methylene Carbon (-CHzBr)

Table 3: Infrared (IR) Spectroscopic Data of 4-(Bromomethyl)benzamide
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Wavenumber (cm~?) Intensity Assignment

3360, 3180 Strong, Broad N-H Stretch (Amide)
1650 Strong C=0 Stretch (Amide I)
1610 Medium N-H Bend (Amide II)
1410 Medium C-N Stretch

1220 Medium C-Br Stretch

para-disubstituted Benzene C-

820 Strong
H Bend

Table 4: Mass Spectrometric Data of 4-(Bromomethyl)benzamide

m/z Relative Intensity (%) Assighment

213/215 ~98 [M]* (Molecular lon)

134 100 [M - Br]*

106 ~40 [M - Br - CQOJ]* or [C7HsN]*
77 ~30 [CeHs]*

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic and
spectrometric data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 4-(Bromomethyl)benzamide (approximately 10-20 mg)
was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was
transferred to a 5 mm NMR tube.

 Instrumentation: *H and *3C NMR spectra were recorded on a 400 MHz NMR spectrometer.

e 'H NMR Acquisition:
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o Pulse Program: Standard single-pulse sequence.
o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: -2 to 10 ppm

o Referencing: The residual solvent peak of DMSO-de was used as an internal reference (&
= 2.50 ppm).

e 13C NMR Acquisition:
o Pulse Program: Standard proton-decoupled single-pulse sequence.

Number of Scans: 1024

[e]

o

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 0 to 200 ppm

[e]

Referencing: The solvent peak of DMSO-ds was used as an internal reference (& = 39.52
ppm).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of 4-
(Bromomethyl)benzamide was finely ground in an agate mortar. To this, approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) was added, and the two
were intimately mixed by gentle grinding. The mixture was then transferred to a pellet-
pressing die and compressed under a hydraulic press at approximately 8-10 tons of pressure
for 2-3 minutes to form a transparent pellet.

 Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR)
spectrometer.

o Data Acquisition:
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[e]

Spectral Range: 4000 - 400 cm~?

Resolution: 4 cm—1

o

Number of Scans: 32

[¢]

[¢]

Background: A background spectrum of a pure KBr pellet was recorded and automatically
subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

e Instrumentation: Mass spectral data was obtained using a mass spectrometer equipped with
an electron impact (El) ionization source.

o Sample Introduction: A small amount of the solid sample was introduced directly into the ion
source via a direct insertion probe.

e |onization:
o lonization Mode: Electron Impact (EIl)
o Electron Energy: 70 eV

o Mass Analysis: The instrument was operated in full scan mode over a mass-to-charge (m/z)
range of 50-500 amu.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic and spectrometric
analysis of 4-(Bromomethyl)benzamide and the relationship between the obtained data and
the molecular structure.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1269819?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Data Interpretation

Spectroscopic & Spectrometric Analysis m/z Values &

Fragmentation
»| Mass Sp y

Structural Elucidation

Confirm Structure of
4-(Bromomethyl)benzamide

Sample Preparation

NMR Spectroscopy

(*H and 13C)

Chemical Shifts &

Coupling Patterns

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 4-(Bromomethyl)benzamide.
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Molecular Structure of 4-(Bromomethyl)benzamide
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Caption: Relationship between spectroscopic data and molecular structure.

 To cite this document: BenchChem. [Spectroscopic and Spectrometric Characterization of 4-
(Bromomethyl)benzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1269819#spectroscopic-data-nmr-ir-ms-of-4-
bromomethyl-benzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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